An In-depth Technical Guide to the Chemical Properties of 4-Chloro-4'-methylbenzophenone
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-methylbenzophenone is a diaryl ketone derivative with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core with a chlorine atom and a methyl group at the para positions of the two phenyl rings, imparts specific chemical reactivity and physical properties that make it a valuable intermediate. It is notably used in the synthesis of pharmaceuticals and agrochemicals and serves as a useful scaffold in the development of new chemical entities.[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and key spectral data for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Chloro-4'-methylbenzophenone are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification procedures.
| Property | Value | Reference |
| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [2] |
| CAS Number | 5395-79-9 | [2] |
| Molecular Formula | C₁₄H₁₁ClO | [2] |
| Molecular Weight | 230.69 g/mol | [2] |
| Appearance | Solid, crystalline powder | [1] |
| Melting Point | 82.0 °C (355.15 K) | [1] |
| Boiling Point | 158.0 °C (431.15 K) | [1] |
| Density | 1.209 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water. | [1] |
| XLogP3-AA | 4.3 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Chloro-4'-methylbenzophenone.
| Spectrum Type | Key Features |
| ¹H NMR | Data for the similar compound 4-Methylbenzophenone in CDCl₃ shows signals at δ 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H).[3] For 4-Chloro-4'-methylbenzophenone, one would expect similar aromatic signals, with the methyl protons appearing as a singlet around δ 2.4 ppm. |
| ¹³C NMR | For the related 4-Methylbenzophenone, characteristic peaks appear at δ 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2 (aromatic carbons), and 21.7 (methyl carbon).[3] The spectrum for 4-Chloro-4'-methylbenzophenone would show a similar pattern, with shifts influenced by the chloro substituent. |
| Infrared (IR) | The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 230, along with an M+2 peak at m/z 232 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of 4-Chloro-4'-methylbenzophenone.
Synthesis via Friedel-Crafts Acylation
The most common method for synthesizing 4-Chloro-4'-methylbenzophenone is through the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]
Materials:
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Toluene
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4-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (dilute)
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Sodium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
Procedure:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere. The flask is then cooled in an ice bath.
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Addition of Reactants: A solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.
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Addition of Toluene: Toluene is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
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Reaction: The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature to ensure the completion of the reaction.
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Quenching: The reaction is cautiously quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
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Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude 4-Chloro-4'-methylbenzophenone can be purified by recrystallization to obtain a product of high purity.
Materials:
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Crude 4-Chloro-4'-methylbenzophenone
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Ethanol or a mixture of ethanol and water
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Erlenmeyer flask
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Hot plate
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Büchner funnel and flask
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Filter paper
Procedure:
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Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely.
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Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
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Washing: The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: The purified crystals are dried in a vacuum oven or air-dried to remove the residual solvent.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis of 4-Chloro-4'-methylbenzophenone via Friedel-Crafts acylation followed by purification.
Chemical Reactivity
4-Chloro-4'-methylbenzophenone exhibits reactivity characteristic of aromatic ketones.
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Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
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Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.
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Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions but can be substituted under harsh conditions or with specific catalysts.
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Electrophilic Aromatic Substitution: The electron-withdrawing nature of the carbonyl group deactivates both aromatic rings towards further electrophilic substitution.
Applications
The unique chemical structure of 4-Chloro-4'-methylbenzophenone makes it a versatile intermediate in several fields:
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Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients.
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Agrochemicals: It is used in the preparation of certain pesticides and herbicides.
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Photochemistry: Benzophenone derivatives are well-known photosensitizers, and 4-Chloro-4'-methylbenzophenone can be used in photochemical reactions.
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Material Science: It can be incorporated into polymers to modify their properties or act as a UV stabilizer.
